N-Cyclobutyl vs. N-Cyclobutylmethyl Substitution: A Critical Structural Distinction with Physicochemical Consequences
The target compound (CAS 1492600-25-5) features a nitrogen atom directly bonded to the cyclobutyl ring (N-cyclobutyl), whereas its most commercially available analog, 4-{[(cyclobutylmethyl)(methyl)amino]methyl}benzoic acid (CAS 1496363-93-9), contains an N-cyclobutylmethyl group with an extra methylene spacer . This one-carbon difference directly impacts molecular weight (219.28 vs. 233.31 g/mol, a 6.4% increase) and lipophilicity (the N-cyclobutylmethyl analog has a measured LogP of 0.066 ; the N-cyclobutyl target compound is predicted to have lower LogP due to reduced hydrophobic surface area) [1]. In structure-based drug design, replacing N-cyclobutyl with N-cyclobutylmethyl alters the vector of the cyclobutane ring relative to the benzoic acid plane, which can affect binding pocket complementarity and hydrogen-bonding geometry of the tertiary amine .
| Evidence Dimension | Molecular weight and structural isomerism |
|---|---|
| Target Compound Data | MW 219.28 g/mol; N-cyclobutyl-N-methyl tertiary amine directly attached to cyclobutyl ring; SMILES: CN(Cc1ccc(C(=O)O)cc1)C1CCC1 |
| Comparator Or Baseline | CAS 1496363-93-9: MW 233.31 g/mol; N-cyclobutylmethyl-N-methyl tertiary amine; SMILES: CN(CC1=CC=C(C(=O)O)C=C1)CC1CCC1; LogP 0.066 |
| Quantified Difference | MW difference: 14.03 g/mol (6.4% higher for comparator); one additional methylene group; altered LogP and Fsp3 (comparator Fsp3 = 0.5) |
| Conditions | Structural analysis based on SMILES, InChI, and reported physicochemical data from supplier CoA specifications |
Why This Matters
For procurement in medicinal chemistry campaigns, this structural distinction determines which scaffold is appropriate for SAR exploration; selecting the wrong analog could mislead structure-activity conclusions.
- [1] Molinstincts (CC-DPS). 3-[(Cyclobutylmethyl)(methyl)amino]benzoic acid – C13H17NO2, MW 219.27958. Demonstrates that meta isomer shares the same formula but different connectivity, confirming positional isomerism as a key variable. View Source
